molecular formula C16H18FNO3 B2627080 3-(2-fluorophenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)propanamide CAS No. 1795196-09-6

3-(2-fluorophenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)propanamide

Cat. No. B2627080
M. Wt: 291.322
InChI Key: BAEODFUGYDXXIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorophenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)propanamide, also known as FPEP, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of amides and possesses potential therapeutic properties.

Scientific Research Applications

Antioxidant and Anticancer Activity

  • Compounds similar to "3-(2-fluorophenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)propanamide" have been studied for their antioxidant and anticancer activities. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which bear resemblance in structure, showed significant antioxidant activity and exhibited cytotoxicity against certain cancer cell lines (Tumosienė et al., 2020).

Antibacterial and Antifungal Agents

  • Similar compounds, like novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, have shown significant antibacterial and antifungal activities in studies (Helal et al., 2013). These findings highlight the potential of related compounds in the development of new antimicrobial agents.

Photophysical Properties

  • The effect of solvent polarity on the photophysical properties of derivatives like (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one has been explored. These studies reveal insights into the intramolecular charge transfer interactions and the stability of such compounds in different states (Kumari et al., 2017).

Root Growth-Inhibitory Activity

  • Research on N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides has demonstrated root growth-inhibitory activity, indicating potential applications in agriculture (Kitagawa & Asada, 2005).

Antimicrobial Activity

  • Synthesized compounds like 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones, which share structural similarities, have shown antimicrobial activity (Nagamani et al., 2018).

Inhibition of Aromatase

  • Benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols, structurally related compounds, have been studied for their inhibitory activity against aromatase, an enzyme crucial in the biosynthesis of estrogen (Saberi et al., 2005).

properties

IUPAC Name

3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3/c1-20-15(14-7-4-10-21-14)11-18-16(19)9-8-12-5-2-3-6-13(12)17/h2-7,10,15H,8-9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEODFUGYDXXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCC1=CC=CC=C1F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide

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